6-Chloro-2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
6-Chloro-2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom, a pyridine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Pyridine Substitution: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the chlorinated quinoline.
Pyrrolidine Substitution: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where pyrrolidine displaces a leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
6-Chloro-2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(pyridin-2-yl)quinoline: Lacks the pyrrolidine ring, which may affect its biological activity.
2-(Pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline: Lacks the chlorine atom, which may influence its reactivity and interactions.
6-Chloro-4-(pyrrolidin-1-yl)quinoline: Lacks the pyridine ring, which may alter its electronic properties.
Uniqueness
6-Chloro-2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline is unique due to the combination of its substituents, which confer specific electronic and steric properties
Properties
Molecular Formula |
C18H16ClN3 |
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Molecular Weight |
309.8 g/mol |
IUPAC Name |
6-chloro-2-pyridin-2-yl-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C18H16ClN3/c19-13-6-7-15-14(11-13)18(22-9-3-4-10-22)12-17(21-15)16-5-1-2-8-20-16/h1-2,5-8,11-12H,3-4,9-10H2 |
InChI Key |
ODTFDNIGJGANKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
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